NRC-2694

概要

説明

NRC-2694 is a compound known for its role as an antagonist of the epidermal growth factor receptor. It exhibits anti-cancer and anti-proliferative properties. This compound is also utilized as a click chemistry reagent due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

準備方法

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods: Industrial production of NRC-2694 involves large-scale organic synthesis techniques. The process typically includes:

Raw Material Preparation: Sourcing and preparation of high-purity starting materials.

Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.

Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Quality Control: Rigorous testing to ensure the compound meets the required specifications.

化学反応の分析

反応の種類: NRC-2694は、次のものを含むさまざまな化学反応を起こします。

銅触媒アジド-アルキン環状付加 (CuAAC): この反応では、this compoundのアルキン基が、アジド含有分子と反応してトリアゾールを形成します.

一般的な試薬と条件:

銅触媒: CuAAC反応に使用されます。

アジド化合物: this compoundのアルキン基と反応します。

溶媒: this compoundを溶解させる能力があるため、ジメチルスルホキシド (DMSO) が一般的に使用されます.

主な製品:

トリアゾール: CuAAC反応から生成されます。

置換誘導体: 求核置換反応から生じます.

科学的研究の応用

NRC-2694は、次のものを含む、幅広い科学研究における応用を持っています。

作用機序

NRC-2694は、上皮成長因子受容体を阻害することにより、その効果を発揮します。この阻害は、細胞増殖と生存に関与するシグナル伝達経路を阻害し、抗癌効果をもたらします。 この化合物は、受容体のチロシンキナーゼドメインを標的にし、その活性化とそれに続く下流シグナル伝達を阻害します .

類似化合物:

セツキシマブ: 癌治療に使用されるもう1つの上皮成長因子受容体阻害剤.

ゲフィチニブ: 上皮成長因子受容体を標的にするチロシンキナーゼ阻害剤.

エルロチニブ: ゲフィチニブと同様に、上皮成長因子受容体チロシンキナーゼを阻害します.

This compoundの独自性: this compoundは、上皮成長因子受容体アンタゴニストとクリックケミストリー試薬の二重の役割を果たす点でユニークです。 この二重の機能により、生物学的調査と化学合成の両方で使用することができ、科学研究において汎用性の高い化合物となっています .

類似化合物との比較

Cetuximab: Another epidermal growth factor receptor inhibitor used in cancer therapy.

Gefitinib: A tyrosine kinase inhibitor targeting the epidermal growth factor receptor.

Erlotinib: Similar to gefitinib, it inhibits the epidermal growth factor receptor tyrosine kinase.

Uniqueness of NRC-2694: this compound is unique due to its dual role as an epidermal growth factor receptor antagonist and a click chemistry reagent. This dual functionality allows it to be used in both biological research and chemical synthesis, making it a versatile compound in scientific research .

生物活性

NRC-2694 is a novel compound classified as a 6,7-dialkoxy quinazoline derivative, primarily investigated for its potential in cancer treatment. Recent studies have highlighted its significant biological activity, particularly against various cancer cell lines and in animal models. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily as an EGFR (Epidermal Growth Factor Receptor) antagonist , inhibiting the proliferation of cancer cells by blocking EGFR signaling pathways. This inhibition leads to reduced tumor growth and metastasis. In comparative studies with erlotinib HCl, a known EGFR inhibitor, this compound demonstrated superior efficacy.

Tumor Regression Studies

In a study involving nude mice implanted with A549 lung cancer cells, this compound was administered at a dose of 10 mg/kg . The results were striking:

- Complete tumor regression was observed after 42 days of treatment with this compound.

- In contrast, the control group treated with erlotinib HCl (100 mg/kg) still exhibited residual tumors.

The ED50 values further illustrated the potency of this compound, calculated at 6.3 mg/kg , compared to 22 mg/kg for erlotinib HCl, indicating a tenfold increase in efficacy for this compound .

| Compound | Dose (mg/kg) | ED50 (mg/kg) | Tumor Regression Rate |

|---|---|---|---|

| This compound | 10 | 6.3 | 100% |

| Erlotinib HCl | 100 | 22 | 40-60% |

Invasion and Migration Assays

Further investigations included Matrigel invasion assays, where this compound significantly reduced the invasive capabilities of A549 cells in a dose-dependent manner. This suggests that this compound not only inhibits tumor growth but also impedes metastatic spread .

Clinical Trials and Human Studies

This compound is currently undergoing clinical evaluation in combination with paclitaxel for patients with recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC). A Phase II trial (Study Number: STUDY02001888) aims to assess its safety and efficacy in this specific patient population . The preliminary design anticipates enrolling approximately 46 patients , with an objective response rate target of 50% .

Safety Profile

The safety profile of this compound appears promising, exhibiting a maximum tolerated dose (MTD) of 500 mg/kg , which is favorable compared to erlotinib HCl's MTD of 2000 mg/kg . This indicates a potentially better safety margin for patients undergoing treatment with this compound .

特性

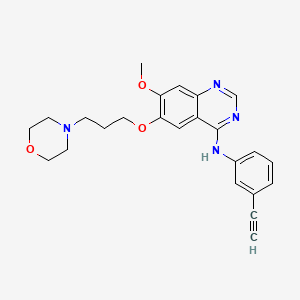

IUPAC Name |

N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKHQQZRHCECKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936446-61-6 | |

| Record name | NRC-2694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936446616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NRC-2694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O898S9836V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。